钽酸锂乙氧基

描述

Lithium tantalum ethoxide is a laboratory chemical . It is used as a precursor in the fabrication of lithium-ion batteries and in the preparation of ultra-thin films of tantalum oxide and other tantalum-containing films, which find application in semiconductors . It is also used to prepare tantalum oxide nanoparticles for imaging cartilage .

Synthesis Analysis

Lithium tantalum ethoxide can be synthesized by incorporating lithium into tantalum-based oxides. This is achieved by adopting an inverse micelle-based sol-gel synthesis method . The synthesis results in four different phases of the compound depending on the Li/Ta ratios: amorphous Ta2O5, polycrystalline LiTaO3, Li5.04Ta6.16O17.92, and Li3TaO4 .Molecular Structure Analysis

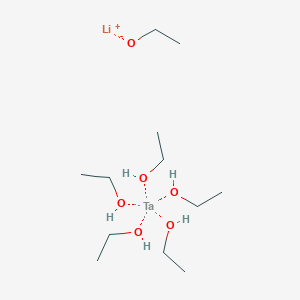

Tantalum (V) alkoxides, such as tantalum (V) ethoxide, typically exist as dimers with octahedral six-coordinate tantalum metal centers . The ten ethoxide ligand oxygen atoms of the Ta2(OEt)10 molecule in solution define a pair of octahedra sharing a common edge with the two tantalum atoms located at their centers .Chemical Reactions Analysis

The effect of lithium incorporation on the electrochemical properties and catalytic behavior of tantalum-based oxides has been studied . The study revealed that the sample with a Li/Ta ratio of 2 (LTO-2) showed an improved electrocatalytic performance due to lower charge transfer resistance (higher conductivity) offered by a lower amount of lithium atom at its surface and higher oxygen vacancies in the bulk .Physical And Chemical Properties Analysis

Lithium tantalum ethoxide is a 5% w/v solution in ethanol . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified under flammable liquids and serious eye damage/eye irritation category 2 .科学研究应用

电致变色性能

- 增强的电致变色性能:在氧化钨薄膜中添加钽可以增强锂电致变色性能,缩短着色时间并提高锂离子扩散系数 (Lin, Chen, & Shie, 2014).

电池电催化

- 高性能锂硫电池:非晶态氧化钽作为锂硫电池中的电催化剂显示出巨大的潜力,可改善循环和倍率性能 (Zhang et al., 2020).

- 固态锂离子导体:具有钽的石榴石型锂金属氧化物显示出有希望的离子电导率,适用于锂离子电池 (Thangadurai, Kaack, & Weppner, 2003).

薄膜合成

- 高取向薄膜的处理:通过化学溶液沉积合成的钽酸锂薄膜显示出在高性能检测系统中使用的潜力 (Ono & Hirano, 2002).

- 氧化钽纳米网格:作为一种自支撑的一纳米厚电解质,氧化钽纳米网格显着降低了固态电池中的界面电阻 (Xu et al., 2011).

电化学应用

- 增强的离子嵌入和传导:掺杂锂的氧化钽薄膜表现出改善的锂离子嵌入和传导,有利于柔性电子产品 (Lin et al., 2016).

- 电催化氧化:掺杂锂的氧化钽薄膜对抗坏血酸氧化表现出优异的电催化活性,且过电位降低 (Zhao et al., 2013).

其他应用

- 原子层沉积:氧化钽薄膜已用于各种应用中,例如光学器件中的涂层、微电子器件的介电层以及薄膜固态锂离子电池 (Fedorov et al., 2021).

- 铁电材料的合成:锂钽氧化物的微波辅助合成已标准化,大大缩短了生产这些化合物的反应时间 (Biswas, Tangri, Prasad, & Suri, 2000).

安全和危害

Lithium tantalum ethoxide is highly flammable and causes serious eye irritation . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation while handling this chemical . In case of skin or eye contact, immediate medical attention is recommended .

未来方向

Recent research has focused on the effect of lithium incorporation on the electrochemical properties and catalytic behavior of tantalum-based oxides . Future research may focus on implementing atomic layer deposition for synthesizing stable and high-performance solid-state electrolytes with an engineered solid-electrolyte interface for next-generation electrochemical devices .

属性

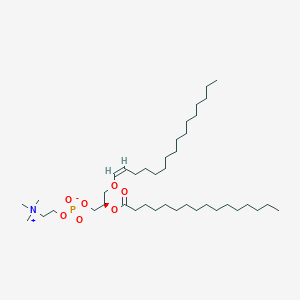

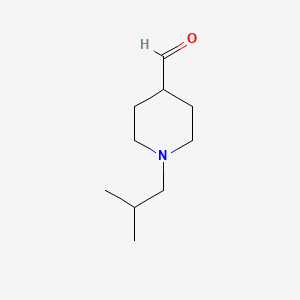

IUPAC Name |

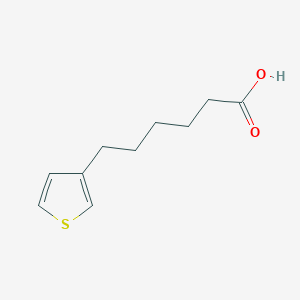

lithium;ethanol;ethanolate;tantalum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEHYQZUNDVJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35LiO6Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tantalum ethoxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。